5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The pyrrolo[2,3-d]pyrimidine core and 2-(pyridin-2-yl)ethyl bromide.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The pyrrolo[2,3-d]pyrimidine core is alkylated with 2-(pyridin-2-yl)ethyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound can greatly influence its Absorption, Distribution, Metabolism, and Excretion (ADME). Factors such as solubility, stability, and molecular size can affect how a compound is absorbed and distributed in the body, how it is metabolized by enzymes, and how it is ultimately excreted .
The action of a compound can also be influenced by environmental factors. For example, factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic synthesis
-
Formation of the Pyrrolo[2,3-d]pyrimidine Core
Starting Materials: 2,4-diaminopyrimidine and 2,3-butanedione.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Procedure: The 2,4-diaminopyrimidine reacts with 2,3-butanedione to form the pyrrolo[2,3-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in solvents such as ethanol or tetrahydrofuran (THF) under inert atmosphere.
Products: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its ability to bind to specific biological targets makes it a candidate for the development of enzyme inhibitors or receptor modulators, which can be used in the treatment of various diseases.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain types of cancer, bacterial infections, or inflammatory conditions, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of industrial processes or lead to the creation of new products.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine-Containing Compounds: Molecules that include the pyridine ring but differ in other structural aspects.
Imidazole Derivatives: Compounds that share some structural similarities but have an imidazole ring instead of a pyrimidine ring.
Uniqueness
5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is unique due to its specific combination of pyridine and pyrimidine rings, along with the dimethyl and ethyl substituents. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific and industrial fields.
Biological Activity
5,6-Dimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine (CAS No. 1097036-91-3) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy and immunological disorders. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C15H17N5
- Molecular Weight : 267.33 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with substituents that enhance its biological activity.
The compound is known to act as an inhibitor of various protein kinases, particularly Janus Kinase 3 (JAK3), which plays a crucial role in signaling pathways associated with immune responses and cell proliferation. The inhibition of JAK3 can lead to therapeutic effects in diseases characterized by excessive immune activation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vivo Studies : Inhibition of tumor growth was observed in human tumor xenografts when treated with related pyrrolo[2,3-d]pyrimidine derivatives. These compounds demonstrated strong selectivity for PKB (Protein Kinase B), which is critical in cancer cell survival and proliferation .
Immunomodulatory Effects
The compound has shown potential in modulating immune responses:
- JAK Inhibition : By inhibiting JAK3, it can reduce inflammatory responses in conditions such as rheumatoid arthritis and lupus. This mechanism is vital for developing treatments for autoimmune diseases .
Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that a related compound significantly inhibited tumor growth at well-tolerated doses. The compound's selectivity for PKB over PKA (Protein Kinase A) was noted to be approximately 28-fold, indicating its potential as a targeted cancer therapy .
Study 2: Immunological Disorders
Another study highlighted the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in treating autoimmune diseases. The compounds were effective in reducing symptoms associated with lupus and multiple sclerosis in preclinical models .
Data Tables
Properties
IUPAC Name |
5,6-dimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-10-11(2)20(8-6-12-5-3-4-7-17-12)15-13(10)14(16)18-9-19-15/h3-5,7,9H,6,8H2,1-2H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDZVIGSBJBDKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.